6-(4-Nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-(4-Nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring substituted with a nitrophenyl group, a cyano group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 4-nitrobenzaldehyde with cyanoacetamide in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: The nitro group in 6-(4-nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyano group.
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Reduction: 6-(4-Aminophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
6-(4-Nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 6-(4-nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity. The nitrophenyl group can participate in electron transfer processes, while the cyano and keto groups can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
6-(4-Aminophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but with an amino group instead of a nitro group.
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: 6-(4-Nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions or redox properties.
Properties
CAS No. |
62090-55-5 |
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Molecular Formula |
C12H7N3O3 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7N3O3/c13-7-9-3-6-11(14-12(9)16)8-1-4-10(5-2-8)15(17)18/h1-6H,(H,14,16) |
InChI Key |
VRTRMSCRZXOYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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